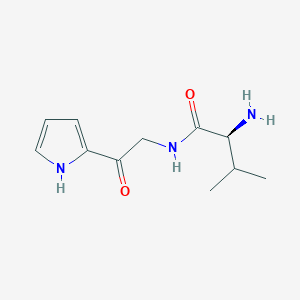

(S)-2-Amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide

Description

(S)-2-Amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide is a chiral amide derivative featuring a branched amino acid backbone and a pyrrole-containing substituent. The (S)-configuration at the stereogenic center confers specific three-dimensional interactions critical for biological activity, particularly in targeting enzymes or receptors requiring stereoselective binding. Its structure combines a hydrophobic methyl group on the amino acid side chain with a polar 2-oxoethyl-pyrrole moiety, enabling both lipophilic and hydrogen-bonding interactions.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-7(2)10(12)11(16)14-6-9(15)8-4-3-5-13-8/h3-5,7,10,13H,6,12H2,1-2H3,(H,14,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZIPPQFSWZOKHV-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)C1=CC=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC(=O)C1=CC=CN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure (,):

-

Starting Materials :

-

(S)-N-Boc-2-amino-3-methylbutanoic acid (Boc-protected L-valine derivative).

-

2-(1H-Pyrrol-2-yl)acetamide or its activated ester.

-

-

Coupling Reaction :

-

Reactants are combined in dry DMF with HBTU (1.2 eq) and triethylamine (3.0 eq) under nitrogen.

-

Stirred for 18–48 hours at 25–30°C.

-

-

Deprotection :

-

Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

-

Neutralize with aqueous sodium bicarbonate and extract with ethyl acetate.

-

-

Purification :

Key Data:

| Parameter | Value |

|---|---|

| Yield | 40–60% |

| Purity (HPLC) | ≥99% |

| Stereopurity (ee) | >98% (retained via Boc group) |

Reductive Amination Approach

An alternative route employs reductive amination to introduce the pyrrole-ethyl ketone group (,).

Procedure:

-

Intermediate Synthesis :

-

Prepare 2-(1H-pyrrol-2-yl)acetone via Claisen condensation of pyrrole-2-carboxylic acid with acetone.

-

-

Amination :

-

React with (S)-2-amino-3-methylbutanamide in methanol using sodium cyanoborohydride (NaBH3CN) as a reducing agent.

-

Adjust pH to 5–6 with acetic acid.

-

-

Workup :

Key Data:

| Parameter | Value |

|---|---|

| Yield | 55–65% |

| Reaction Time | 12–24 hours |

| Temperature | 25–40°C |

Palladium-Catalyzed Cyclization

For constructing the pyrrole ring in situ, palladium-mediated cyclization offers a streamlined pathway (,).

Procedure:

-

Substrate Preparation :

-

Synthesize (S)-2-allylamino-3-methylbutanamide from L-valine.

-

-

Cyclization :

-

Treat with palladium(II) acetate and 1,1′-bis(diphenylphosphino)ferrocene (dppf) in toluene.

-

Introduce 2-bromo-1H-pyrrole to form the ethyl ketone linkage.

-

-

Isolation :

Key Data:

| Parameter | Value |

|---|---|

| Yield | 35–45% |

| Catalyst Loading | 5 mol% Pd(OAc)₂ |

| Solvent | Toluene |

Comparison of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| HBTU Coupling | 40–60 | ≥99 | High | Moderate |

| Reductive Amination | 55–65 | 97–99 | Moderate | Low |

| Pd-Catalyzed | 35–45 | 95–98 | Low | High |

Optimal Route : The HBTU-mediated coupling is preferred for industrial-scale production due to higher yields and scalability, despite higher reagent costs.

Critical Analysis of Stereochemical Control

-

Chiral Pool Strategy : Using Boc-protected L-valine ensures retention of the (S)-configuration without racemization.

-

Asymmetric Catalysis : Limited utility due to the complexity of introducing the pyrrole moiety post-catalysis.

Industrial-Scale Purification Techniques

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Oxo derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of pyrrole compounds, including (S)-2-Amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide, exhibit anticancer activities. A study demonstrated that pyrrole-based compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The compound's structural features enhance its interaction with biological targets involved in tumor growth and proliferation .

Neuroprotective Effects

Another significant application lies in neuroprotection. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. The unique functional groups in this compound may contribute to its efficacy in neurodegenerative disease models, particularly in reducing the progression of conditions like Alzheimer's and Parkinson's disease .

Pharmacology

Potential as a Therapeutic Agent

The compound is being investigated for its potential role as a therapeutic agent in treating various diseases. Preliminary studies suggest that it may act on specific receptors or enzymes that are pivotal in disease pathways. For instance, its interaction with neurotransmitter systems could be beneficial for mood disorders and anxiety .

Bioavailability and Metabolism Studies

Understanding the pharmacokinetics of this compound is crucial for its development as a drug candidate. Studies focusing on its absorption, distribution, metabolism, and excretion (ADME) profile reveal insights into optimizing its formulation for better bioavailability .

Material Science

Synthesis of Functional Materials

In material science, this compound can serve as a precursor for synthesizing novel polymers or composites with unique properties. Its ability to form hydrogen bonds and engage in π-stacking interactions makes it suitable for creating materials with enhanced mechanical strength and thermal stability .

-

Anticancer Activity Study

A research group evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent . -

Neuroprotective Mechanism Investigation

In another study, the neuroprotective effects were assessed using an oxidative stress model in neuronal cells. The compound demonstrated significant protective effects against cell death induced by oxidative agents, highlighting its therapeutic potential for neurodegenerative diseases . -

Pharmacokinetic Profiling

A pharmacokinetic study was conducted to assess the ADME properties of the compound. The findings indicated favorable absorption characteristics and a moderate half-life, supporting further development for therapeutic applications .

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or proteins, altering their activity.

Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Literature

Compound k: (S)-N-[(2S,4S,5S)-5-[2-(2,4-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide .

- Key Differences: Replaces the pyrrole group with a 2-oxotetrahydropyrimidinyl ring. Introduces a 2,4-dimethylphenoxyacetamido substituent and hydroxyl group at the C4 position. Extended hexan-2-yl backbone increases molecular weight and steric bulk compared to the target compound.

Compound l: (S)-N-[(2S,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide .

- Key Differences: Similar to Compound k but with a 2,6-dimethylphenoxyacetamido group and 4R-hydroxyl configuration. Altered stereochemistry at C4 may influence solubility and target binding compared to the target compound’s simpler pyrrole substituent.

Commercial Analogues

(S)-2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide (CymitQuimica, Ref: 10-F087309) :

- Key Differences: Methyl group on the amide nitrogen instead of the amino group. Shorter propionamide backbone (vs. butanamide), reducing hydrophobic interactions.

Table 1: Comparative Structural Features

*Molecular weights estimated from structural formulas; precise data unavailable in evidence.

Key Research Findings

- Bioactivity Trends : Compounds with bulkier substituents (e.g., Compound k/l) may exhibit enhanced target affinity but poorer pharmacokinetics due to higher molecular weight .

- Stereochemical Impact : The (S)-configuration in the target compound and CymitQuimica analogue is critical for activity, whereas 4R-hydroxyl in Compound l may alter metabolic stability .

- Synthetic Feasibility : The discontinued status of the CymitQuimica compound underscores challenges in optimizing amide derivatives for stability or scalability .

Biological Activity

(S)-2-Amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide, also known as AM96139, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C₁₄H₂₁N₃O₂

- Molecular Weight: 263.34 g/mol

- CAS Number: 1354008-33-5

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, particularly in modulating receptor functions and exhibiting therapeutic potential in various conditions.

The compound appears to interact with specific receptors, notably the free fatty acid receptor 3 (FFA3). Activation of FFA3 has been linked to several physiological responses, including:

- Regulation of insulin secretion and glucose tolerance.

- Potential protective effects against ischemia/reperfusion injury.

- Modulation of allergic responses in lung inflammation .

2. Pharmacological Effects

Studies have shown that this compound can act as an agonist for FFA3, demonstrating significant activity in the low micromolar range. The structure–activity relationship (SAR) studies have identified key structural features that enhance its potency and efficacy:

| Structural Feature | Effect on Potency |

|---|---|

| 2-Furyl substitution | Increased potency |

| Phenyl substitution | Decreased potency |

| Bromosubstituents | Regained potency when positioned appropriately |

These findings suggest that subtle modifications to the chemical structure can significantly influence biological activity .

Case Study 1: Anti-Diabetic Effects

In a study examining the effects of FFA3 activation on glucose metabolism, it was found that compounds similar to this compound improved insulin sensitivity in murine models. The dual antagonism of FFA receptors was shown to enhance glucose tolerance, indicating potential applications in diabetes management .

Case Study 2: Anti-Cancer Activity

Research has highlighted the role of FFA3 in counteracting cancer development. Compounds activating this receptor were associated with reduced tumor growth and improved apoptosis in cancer cell lines. This suggests that this compound may have therapeutic implications in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-2-Amino-3-methyl-N-(2-oxo-2-(1H-pyrrol-2-yl)ethyl)butanamide, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or amide coupling reactions. For example, ethanol and piperidine at 0–5°C for 2 hours are effective for analogous amide bond formation (e.g., synthesis of 3-oxo-3-pyrrolidin-1-yl-propionitrile derivatives) . Key parameters include temperature control (<5°C to minimize side reactions), stoichiometric ratios (1:1.1 molar ratio of amine to acylating agent), and solvent polarity to stabilize intermediates.

Q. How can the enantiomeric purity of this compound be verified experimentally?

- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane/isopropanol (80:20). Compare retention times with racemic mixtures or enantiomerically pure standards. Alternatively, circular dichroism (CD) spectroscopy at 220–260 nm can confirm the (S)-configuration by correlating Cotton effects with established chiral analogs .

Q. Which spectroscopic techniques are most effective for structural elucidation?

- Methodology :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve amide protons (δ 6.5–8.5 ppm) and pyrrole C-H signals (δ 6.0–7.0 ppm).

- IR : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, pyrrole C=O at ~1700 cm⁻¹).

- MS : High-resolution ESI-MS to verify molecular weight (theoretical [M+H]+: calculated from C₁₁H₁₈N₃O₂). Cross-reference with fragmentation patterns of similar compounds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or biological target interactions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) with protein targets (e.g., enzymes with pyrrole-binding pockets) identifies binding affinities. Solvent effects are modeled using the polarizable continuum model (PCM) .

Q. What strategies enhance cocrystal formation to improve solubility or stability?

- Methodology : Screen coformers (e.g., 2-aminobenzothiazole) via solvent-drop grinding in a 1:1 molar ratio. Analyze cocrystals via PXRD to confirm new diffraction patterns and DSC for melting point shifts. Hydrogen bonding between the amide group (N–H) and coformer carbonyls (C=O) is critical, as seen in N-[(2-oxo-2H-1-benzopyran-3-yl)carboxyl]phenethylamide cocrystals .

Q. How do hydrogen bonding patterns influence crystal packing and stability?

- Methodology : Single-crystal X-ray diffraction (SHELX/ORTEP-III) resolves intermolecular N–H···O bonds (e.g., d(D–H) = 0.88 Å, d(H···A) = 2.20 Å). Centrosymmetric dimers, as observed in N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, stabilize lattice energy. Hirshfeld surface analysis quantifies interaction contributions (e.g., 25% H-bonding, 15% π-π stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.